molecular formula C11H14BrNO B1293060 2-bromo-N-(2,4-dimethylphenyl)propanamide CAS No. 1081551-63-4

2-bromo-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B1293060
CAS No.: 1081551-63-4
M. Wt: 256.14 g/mol
InChI Key: NIGPMPURVZBYTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4-dimethylphenyl)propanamide typically involves the bromination of N-(2,4-dimethylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the propanamide moiety. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(2,4-dimethylphenyl)propanamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(3,4-dimethylphenyl)propanamide: Similar structure but with different substitution pattern on the phenyl ring.

    2-Bromo-N-(2,6-dimethylphenyl)propanamide: Another isomer with different substitution pattern.

    2-Bromo-N-(2,4-dimethylphenyl)benzamide: Similar compound with a benzamide moiety instead of propanamide

Uniqueness

2-Bromo-N-(2,4-dimethylphenyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the dimethylphenyl group provides distinct properties that can be exploited in various research and industrial applications .

Properties

IUPAC Name

2-bromo-N-(2,4-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGPMPURVZBYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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